molecular formula C28H23NO5 B376208 Ethyl 1-(4-methoxyphenyl)-2-methyl-5-(3-phenylprop-2-ynoyloxy)indole-3-carboxylate CAS No. 312945-80-5

Ethyl 1-(4-methoxyphenyl)-2-methyl-5-(3-phenylprop-2-ynoyloxy)indole-3-carboxylate

Cat. No.: B376208
CAS No.: 312945-80-5
M. Wt: 453.5g/mol
InChI Key: OCWBDYXOOQCMCE-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methoxyphenyl)-2-methyl-5-[(3-phenylprop-2-ynoyl)oxy]-1H-indole-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-methoxyphenyl)-2-methyl-5-(3-phenylprop-2-ynoyloxy)indole-3-carboxylate typically involves multiple steps, including the formation of the indole core, functionalization of the aromatic ring, and esterification. One common method involves the reaction of 4-methoxyphenylhydrazine with 2-methyl-3-oxobutanoate to form the indole core, followed by acylation with 3-phenylprop-2-ynoic acid chloride under basic conditions to introduce the acyl group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methoxyphenyl)-2-methyl-5-[(3-phenylprop-2-ynoyl)oxy]-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of 1-(4-hydroxyphenyl)-2-methyl-5-[(3-phenylprop-2-ynoyl)oxy]-1H-indole-3-carboxylate.

    Reduction: Formation of ethyl 1-(4-methoxyphenyl)-2-methyl-5-[(3-phenylprop-2-ynoyl)oxy]-1H-indole-3-methanol.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

Ethyl 1-(4-methoxyphenyl)-2-methyl-5-[(3-phenylprop-2-ynoyl)oxy]-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(4-methoxyphenyl)-2-methyl-5-(3-phenylprop-2-ynoyloxy)indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Ethyl 1-(4-methoxyphenyl)-2-methyl-5-[(3-phenylprop-2-ynoyl)oxy]-1H-indole-3-carboxylate can be compared with similar compounds such as:

Properties

CAS No.

312945-80-5

Molecular Formula

C28H23NO5

Molecular Weight

453.5g/mol

IUPAC Name

ethyl 1-(4-methoxyphenyl)-2-methyl-5-(3-phenylprop-2-ynoyloxy)indole-3-carboxylate

InChI

InChI=1S/C28H23NO5/c1-4-33-28(31)27-19(2)29(21-11-13-22(32-3)14-12-21)25-16-15-23(18-24(25)27)34-26(30)17-10-20-8-6-5-7-9-20/h5-9,11-16,18H,4H2,1-3H3

InChI Key

OCWBDYXOOQCMCE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C#CC3=CC=CC=C3)C4=CC=C(C=C4)OC)C

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C#CC3=CC=CC=C3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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